
2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxy group, a methoxy group, and a propanoic acid moiety attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthol.
Alkylation: The 6-methoxy-2-naphthol is subjected to alkylation using a suitable alkylating agent, such as 3-chloropropanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid.
Industrial Production Methods
Industrial production of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(6-methoxynaphthalen-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxy groups may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-(6-methoxynaphthalen-2-yl)butanoic acid: Similar structure with an additional carbon in the side chain.
2-hydroxy-3-(6-ethoxynaphthalen-2-yl)propanoic acid: Similar structure with an ethoxy group instead of a methoxy group.
2-hydroxy-3-(6-methoxynaphthalen-2-yl)acetic acid: Similar structure with a shorter side chain.
Uniqueness
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid is unique due to its specific combination of functional groups and the position of these groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(15)14(16)17/h2-6,8,13,15H,7H2,1H3,(H,16,17) |
InChI Key |
WPNNCQVKRBCULD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



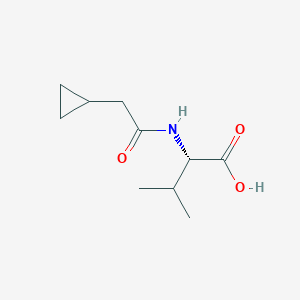




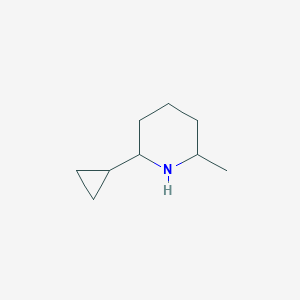
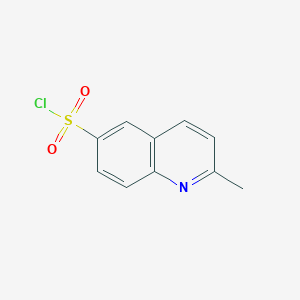

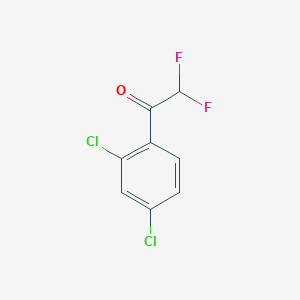
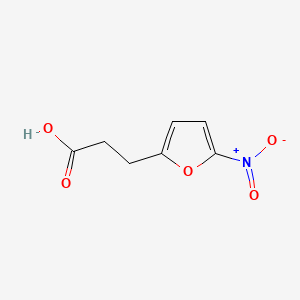


![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
